Biochemical Potency of PKC-iota Inhibitor 1 vs. Advanced Nanomolar Leads PKCiota-IN-49 and PKCiota-IN-51
In biochemical assays measuring inhibition of recombinant human PKC-ι, PKC-iota inhibitor 1 (compound 19) demonstrates an IC50 of 340 nM (0.34 μM) . By comparison, the advanced leads PKCiota-IN-49 and PKCiota-IN-51, which were derived from the same fragment-based optimization campaign, achieve IC50 values of 2.8 nM and 2.7 nM, respectively . This represents a ~120-fold lower potency for PKC-iota inhibitor 1. However, the compound's moderate potency is offset by its well-characterized structural biology and distinct ADME profile, making it a suitable chemical tool for mechanistic studies where ultra-high potency is not required.
| Evidence Dimension | Biochemical IC50 against recombinant human PKC-ι |
|---|---|
| Target Compound Data | 340 nM (0.34 μM) |
| Comparator Or Baseline | PKCiota-IN-49: 2.8 nM; PKCiota-IN-51: 2.7 nM |
| Quantified Difference | Approximately 120-fold less potent |
| Conditions | Caliper microfluidic mobility shift assay with recombinant human full-length N-terminal GST-fused PKCι |
Why This Matters
Users prioritizing maximum target engagement potency should select PKCiota-IN-49/51; PKC-iota inhibitor 1 offers a characterized intermediate with documented ADME parameters.
